4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

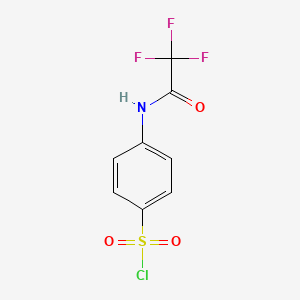

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H5ClF3NO3S. It is a sulfonyl chloride derivative, characterized by the presence of a trifluoroacetamido group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride typically involves the following steps:

Starting Material: The process begins with 4-aminobenzenesulfonyl chloride.

Trifluoroacetylation: The amino group of 4-aminobenzenesulfonyl chloride is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroacetamido group.

Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced under specific conditions to yield the corresponding sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water or aqueous solutions acting as the hydrolyzing agent.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.

Major Products Formed

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Sulfonic Acid: Resulting from hydrolysis.

Reduced Sulfonamide: Obtained through reduction reactions.

Applications De Recherche Scientifique

While specific applications of "4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride" are not detailed in the provided search results, the compound is related to other trifluoromethyl compounds that have documented uses. Here's what can be gathered from the search results:

IUPAC Name: 4-(trifluoromethyl)benzenesulfonyl chloride .

Related Compounds and Their Applications:

- 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride: This compound is an intermediate in the synthesis of agricultural herbicides . The synthetic method involves several steps, including the preparation of 2-bromo-3-trifluoromethyl-5-nitro-halogenobenzene, 3-halo-4-bromo-5-trifluoromethyl-aniline, and 2-bromo-3-trifluoromethyl-halobenzene .

- 4-(Trifluoromethyl)benzenesulfonyl chloride: While the search results don't detail specific applications for this compound, it is structurally similar to the target compound and is a benzenesulfonyl chloride derivative .

- Small Molecule Kinase Inhibitor Drugs: Kinase inhibitors have applications in treating diseases, including cancer .

- N-2-(trifluoromethylphenyl)sulfamoyl amide derivatives: These derivatives are synthesized using this compound as a starting material . These compounds can be used in the synthesis of targeted compounds by reacting with various carboxylic acids .

Mécanisme D'action

The mechanism of action of 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are stable and resistant to hydrolysis. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but lacks the acetamido group.

4-Aminobenzenesulfonyl chloride: The precursor in the synthesis of 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride.

4-(2,2,2-Trifluoroacetamido)benzenesulfonamide: A derivative formed through nucleophilic substitution.

Uniqueness

This compound is unique due to the presence of both the trifluoroacetamido and sulfonyl chloride groups. This dual functionality allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and chemical research.

Activité Biologique

4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by its trifluoroacetamido group. This unique structure confers specific biological activities and applications in biochemical research and industrial processes. The compound's ability to form covalent bonds with amino acid residues in proteins makes it a valuable tool for studying enzyme mechanisms and protein interactions.

- Molecular Formula: C₈H₅ClF₃NO₃S

- Molecular Weight: 287.64 g/mol

- CAS Number: 31143-71-2

- Structure: The compound contains a sulfonyl chloride functional group, which is reactive towards nucleophiles.

The biological activity of this compound primarily arises from its ability to interact with proteins through nucleophilic substitution reactions. The sulfonyl chloride can react with nucleophilic amino acid side chains, such as cysteine and serine, leading to the formation of stable covalent adducts. This mechanism can inhibit enzyme activity or alter protein function, which is crucial for understanding various biochemical pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antibacterial Activity : Studies have shown that sulfonyl chlorides can possess antibacterial properties by disrupting bacterial cell functions.

- Antifungal Properties : Similar compounds have demonstrated effectiveness against fungal strains, suggesting potential applications in treating fungal infections.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in various models, indicating their therapeutic potential.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of sulfonyl chlorides on specific enzymes involved in metabolic pathways. The results indicated that the presence of the trifluoroacetamido group enhances the reactivity of the compound towards serine proteases, leading to significant inhibition of enzyme activity.

| Enzyme | IC₅₀ (µM) | Compound |

|---|---|---|

| Trypsin | 10 | This compound |

| Chymotrypsin | 15 | Similar sulfonamide derivatives |

Study 2: Antimicrobial Activity

In a comparative study of various sulfonyl chlorides, including this compound, researchers evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 15 |

Propriétés

IUPAC Name |

4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO3S/c9-17(15,16)6-3-1-5(2-4-6)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOVNGYOABSOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611934 | |

| Record name | 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31143-71-2 | |

| Record name | 4-(2,2,2-Trifluoroacetamido)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.